Methylsulfanylsulfonylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1125-25-3 |
|---|---|
Molecular Formula |
C7H8O2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
methylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C7H8O2S2/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
OUIUETPSTFDLHC-UHFFFAOYSA-N |
SMILES |
CSS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CSS(=O)(=O)C1=CC=CC=C1 |
Synonyms |
Benzenethiosulfonic acid S-methyl ester |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methylsulfanylsulfonylbenzene and Its Precursors
Chemo- and Regioselective Synthetic Routes to Methylsulfanylsulfonylbenzene
Achieving high chemo- and regioselectivity is paramount in the synthesis of unsymmetrical aromatic compounds. For this compound, this involves the specific formation of a carbon-sulfur bond at a defined position on the benzene (B151609) ring and the subsequent creation of the sulfur-sulfur bond of the thiosulfonate group without unwanted side reactions.
The introduction of the sulfonyl group onto an aromatic ring is a foundational step in the synthesis of precursors for this compound. While classical methods like electrophilic aromatic substitution with chlorosulfonic acid are effective, they often lack functional group tolerance and regiochemical control. Modern methods have overcome many of these limitations.
Palladium-catalyzed cross-coupling reactions represent a significant advance, allowing for the synthesis of arylsulfonyl chlorides from arylboronic acids under mild conditions with broad functional group tolerance. beilstein-journals.org Another contemporary approach involves the direct sulfonamidation of aromatic C–H bonds using sulfonyl azides, catalyzed by transition metals like iridium or cobalt, which offers a modular route to N-aryl sulfonamides, valuable precursors and related structures. rsc.org Furthermore, radical-mediated strategies using sulfur dioxide surrogates have gained prominence, enabling the direct insertion of SO2 to form sulfonyl-containing compounds in an atom-efficient manner. organic-chemistry.org
Table 1: Comparison of Modern Sulfonyl Group Installation Methods
| Method | Precursor | Reagent(s) | Catalyst | Key Advantages |
|---|---|---|---|---|
| Cross-Coupling | Arylboronic Acid | SO2 source, Chloride source | Palladium | Mild conditions, high functional group tolerance beilstein-journals.org |
| C-H Sulfonamidation | Arene (C-H bond) | Sulfonyl Azide | Iridium, Cobalt | High atom economy, direct functionalization rsc.org |
| Radical SO2 Insertion | Alkyl/Aryl Radical Precursor | SO2 Surrogate (e.g., DABCO·(SO2)2) | Photocatalyst, Metal, or Thermal | Utilizes gaseous SO2 or stable surrogates, versatile organic-chemistry.orgscilit.com |
Controlled sulfanylation, more commonly referred to as sulfenylation, involves the formation of a C–S bond. Direct C–H sulfenylation has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization of the aromatic ring. These reactions often rely on directing groups or the inherent reactivity of the substrate to achieve high regioselectivity.
For instance, highly regioselective C-H sulfenylation of electron-rich aromatic systems like indoles and flavones has been achieved under metal-free conditions. nih.govnih.gov One method employs tetrabutylammonium iodide (TBAI) to promote the C-3 sulfenylation of N-sulfonyl protected 7-azaindoles with sulfonyl chlorides, where TBAI acts as both a promoter and a desulfonylation reagent. nih.gov Another sustainable approach uses a catalytic system of graphene oxide and sodium iodide for the site-selective C–H sulfenylation of indoles and naphthols with thiols, avoiding metal catalysts and strong oxidizing agents. scilit.com The choice of sulfenylating agent, such as N-(sulfenyl)succinimides, and the catalytic system (transition metal, organocatalyst, or catalyst-free) allows for fine-tuning of the reaction conditions. beilstein-journals.org
Cascade and one-pot reactions enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. Several such procedures have been developed for the synthesis of unsymmetrical thiosulfonates.
A metal-free, one-pot synthesis allows for the creation of thiosulfonates from arylamines and thiols using tert-butyl nitrite (B80452) and a stable sulfur dioxide source like DABCO·(SO2)2. chemistryviews.org This method proceeds via an SO2 insertion into a diazonium intermediate. chemistryviews.org Electrochemical methods also offer a streamlined approach; an electrochemical cascade S-S coupling using arylsulfonyl chlorides or arylsulfinate salts has been reported for the synthesis of diaryl thiosulfonates. researchgate.net Base-catalyzed reactions, such as the thiosulfonylation of ynones, can proceed through a Michael addition/nucleophilic substitution tandem reaction to form C-SO2 and C-S bonds simultaneously, demonstrating high atom economy. chemrxiv.org
Table 2: Selected One-Pot/Cascade Syntheses for Thiosulfonates
| Starting Materials | Key Reagents/Conditions | Reaction Type | Key Feature |
|---|---|---|---|
| Arylamines, Thiols | t-BuONO, DABCO·(SO2)2 | Diazotization / SO2 Insertion | Metal-free, one-pot from simple precursors chemistryviews.org |
| Arylsulfonyl Chlorides/Sulfinate Salts | Undivided electrochemical cell | Electrochemical Cascade | Avoids chemical oxidants researchgate.net |
| Thiols, Sodium Sulfinates | Iron(III) catalyst, Air (O2) | Radical Cross-Coupling | Utilizes inexpensive iron and atmospheric oxygen organic-chemistry.org |
| Ynones, Thiosulfonates | Cs2CO3 (catalytic) | Michael Addition / Tandem Reaction | High atom economy, metal-free chemrxiv.org |
Principles of Sustainable Synthesis in this compound Chemistry
Sustainable or "green" chemistry principles are increasingly integrated into synthetic planning. For this compound and related compounds, this involves minimizing waste, using less hazardous chemicals, improving energy efficiency, and enhancing atom economy.
Mechanochemistry, which uses mechanical force (e.g., grinding or ball milling) to induce chemical reactions, is a cornerstone of green synthesis due to its ability to dramatically reduce or eliminate the need for solvents. acs.orgrsc.orgnih.gov This technique has been successfully applied to the synthesis of sulfur-containing compounds.
The first example of a mechanochemical approach to thiosulfonate synthesis involved the solid-state grinding of aromatic disulfides with trichloroisocyanuric acid (TCCA) using a mortar and pestle, which produced thiosulfonates in high yield. uantwerpen.be While this specific example uses a stoichiometric oxidant, it highlights the potential of solvent-free mechanochemistry in this area. More advanced ball-milling techniques have been used for related transformations, such as the palladium-catalyzed three-component aminosulfonylation of aryl bromides with K2S2O5 and an amine to produce sulfonamides. rsc.org These examples demonstrate that the C-S and S-S bonds relevant to this compound synthesis can be formed under solvent-free mechanochemical conditions.
Atom economy is a measure of the efficiency of a reaction in converting reactant atoms into the desired product. Catalytic methods are fundamental to improving atom economy by enabling reactions with fewer byproducts compared to stoichiometric reagents.
Several catalytic systems have been developed for the sustainable synthesis of thiosulfonates. An iron(III)-catalyzed method couples thiols and sodium sulfinates using atmospheric oxygen as the terminal oxidant, producing water as the only byproduct, making the process green and sustainable. organic-chemistry.org Similarly, a molybdenum-catalyzed system allows for the selective oxidation of thiols to either disulfides or thiosulfonates using hydrogen peroxide (H2O2) or air as the oxidant. rsc.org Addition reactions, such as the organocatalyzed 1,3-thiosulfonylation of activated allenes, are inherently atom-economical as all atoms from the reactants are incorporated into the final product. zjut.edu.cnnih.gov The evaluation of green metrics like atom economy (AE) and process mass intensity (PMI) is becoming crucial for comparing the sustainability of different synthetic routes. uantwerpen.be
Design and Application of Environmentally Benign Reagents
The synthesis of thiosulfonates has traditionally relied on methods that can involve harsh oxidants or metal catalysts, posing environmental concerns. Modern research focuses on developing "green" protocols that mitigate these issues. rsc.org A prominent strategy involves the selective oxidation of thiols using environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or atmospheric air, catalyzed by substances such as anionic polyoxomolybdate. rsc.org This approach is noted for its operational simplicity, scalability, and broad compatibility with various functional groups. rsc.org
Another significant advancement is the development of catalyst-free and solvent-free reaction conditions. Thiosulfonates can be synthesized efficiently in water, a green solvent, without the need for any catalyst or redox reagent, which presents a method with high economic value. nih.gov Similarly, solvent-free chemoselective synthesis can be achieved by grinding disulfides with reagents like trichloroisocyanuric acid (TCCA), offering a clean, high-yielding process with a simple workup. researchgate.net
Electrochemical methods represent another frontier in the green synthesis of thiosulfonates. researchgate.net An efficient protocol has been developed for the electrochemical oxidative sulfonylation of thiols and sodium sulfinates. researchgate.net This process uses ammonium iodide (NH₄I) as both a redox catalyst and a supporting electrolyte in an undivided cell, thereby avoiding the use of external chemical oxidants or corrosive reagents like molecular iodine. researchgate.net
Iron(III) has also been employed as a non-toxic and inexpensive catalyst for the aerobic cross-coupling of thiols and sodium sulfinates, using atmospheric oxygen as the ultimate oxidant. organic-chemistry.org These methods highlight a clear trend towards more sustainable and environmentally conscious chemical manufacturing. organic-chemistry.org
| Methodology | Catalyst/Reagent | Oxidant | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Molybdenum-Catalyzed Oxidation | Anionic Polyoxomolybdate (Mo₈O₂₆⁴⁻) | H₂O₂ or Air | Conventional Solvents | Scalable, good chemoselectivity, broad functional-group compatibility. | rsc.org |
| Catalyst-Free Aqueous Synthesis | None | None (Disproportionation) | Water | Catalyst and redox reagent-free, short reaction time, economically valuable. | nih.gov |
| Electrochemical Oxidation | NH₄I (Redox Catalyst) | Anode (Electrochemical) | Undivided Cell | Avoids external chemical oxidants, environmentally benign. | researchgate.net |
| Iron-Catalyzed Aerobic Oxidation | Iron(III) | Atmospheric Oxygen | Conventional Solvents | Utilizes an inexpensive, non-toxic catalyst and a sustainable oxidant. | organic-chemistry.org |
| Solvent-Free Grinding | Trichloroisocyanuric acid (TCCA) | TCCA | Solvent-Free (Grinding) | Metal-free, fast, clean, high-yielding, simple workup. | researchgate.net |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules, where atoms are arranged in a specific three-dimensional orientation, is a cornerstone of modern pharmaceutical and materials science. For analogues of this compound, chirality can be introduced at the sulfur atoms or on the benzene ring, leading to molecules with unique properties.
Achieving stereoselectivity in the functionalization of an aromatic ring is a significant synthetic challenge. One advanced approach involves transition-metal-catalyzed enantioselective C-H functionalization, where a chiral catalyst directs the formation of a new bond at a specific C-H site on the benzene ring. rsc.org In many cases, a sulfur-containing group already present on the molecule, such as a sulfoxide (B87167), can act as a directing group to guide the catalyst and ensure high stereoselectivity. rsc.org This allows for the construction of highly functionalized, enantioenriched sulfoxide compounds. rsc.org
Another strategy for inducing chirality related to the benzene ring is through the synthesis of atropisomers. These are stereoisomers that are chiral due to hindered rotation around a single bond, such as the bond connecting the benzene ring to a substituent. snnu.edu.cn Chiral catalysts, for instance, those based on N-heterocyclic carbenes (NHC) or SPINOL-derived selenides, have been developed to facilitate atroposelective reactions, yielding sulfur-containing biaryl compounds and other atropisomers in high yields and excellent enantioselectivities. snnu.edu.cn
| Asymmetric Strategy | Catalyst Type | Transformation | Key Outcome | Reference |
|---|---|---|---|---|
| Directed C-H Functionalization | Iridium(III) or other transition metals | Asymmetric amidation or other C-H functionalizations on the aryl ring. | Construction of sulfur stereogenic centers via desymmetrization or kinetic resolution. | rsc.org |
| Atroposelective Synthesis | Chiral N-heterocyclic carbene (NHC) or Chiral Selenide | Atroposelective cycloaddition or C-S bond formation. | Formation of axially chiral sulfur-containing compounds with high enantioselectivity. | snnu.edu.cn |
Diastereoselective synthesis is a powerful method for creating new stereocenters where the stereochemical outcome is controlled by a pre-existing chiral center within the molecule, often a removable group known as a chiral auxiliary. acs.org This strategy is particularly well-established for the synthesis of chiral sulfinates, which are valuable intermediates for a wide range of other chiral sulfur compounds. acs.orgnih.gov
A classic and widely used approach is the Andersen method, which involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol. acs.orgnih.gov This reaction produces a mixture of diastereomeric sulfinates, which can often be separated by crystallization. Once a pure diastereomer is isolated, the chiral auxiliary can be displaced with a nucleophile, such as an organometallic reagent, to produce a chiral sulfoxide with high enantiomeric purity. acs.org
| Chiral Auxiliary | Typical Precursor | Intermediate Formed | Key Advantage | Reference |
|---|---|---|---|---|
| (-)-Menthol | p-Toluenesulfinyl chloride | Diastereomeric menthyl p-toluenesulfinates | Well-established method (Andersen synthesis); diastereomers often separable by crystallization. | acs.orgnih.gov |
| Diacetone-d-glucose (DAG) | Sulfinyl chlorides | Diastereomeric sulfinates derived from DAG | A particularly useful and commercially available sugar-derived auxiliary. | acs.orgnih.gov |
| (R)-N-benzyl-1-phenylethanamine | Sulfinyl chlorides | Diastereomeric sulfinamides | Diastereomers can be separated by crystallization; serves as a precursor to chiral sulfinate esters. | acs.org |
Mechanistic Investigations of Methylsulfanylsulfonylbenzene Reactivity
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies on methylsulfanylsulfonylbenzene and related thiosulfonates have revealed complex reaction pathways that can be influenced by various factors, including the nature of the attacking reagent and the reaction conditions. A key area of investigation has been the identification and characterization of transient intermediates that govern the outcome of these reactions.
One notable proposed intermediate in reactions involving related sulfur compounds is the λ6-sulfanenitrile species. rsc.orgnih.gov These hypervalent sulfur intermediates are thought to play a crucial role in certain transformations, although their direct observation is challenging due to their transient nature.
The determination of kinetic and thermodynamic parameters is crucial for a quantitative understanding of reaction mechanisms. While specific experimental data for this compound is not extensively available in the public domain, studies on analogous aromatic thiosulfonates provide valuable insights into the energetics of their reactions. For instance, nucleophilic substitution at the sulfenyl sulfur is a common reaction pathway for thiosulfonates.
The table below presents hypothetical kinetic and thermodynamic data for the reaction of this compound with a generic nucleophile (Nu⁻), illustrating the expected parameters for such a transformation. This data is based on values reported for similar reactions of S-phenyl benzenethiosulfonate.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Nucleophilic Substitution of this compound This data is illustrative and based on analogous systems.
| Nucleophile (Nu⁻) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Eₐ (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) | Gibbs Free Energy of Activation, ΔG‡ (kJ/mol) |
| Cyanide (CN⁻) | 1.2 x 10⁻² | 65 | 62 | -80 | 86 |
| Thiophenoxide (PhS⁻) | 3.5 x 10⁻¹ | 55 | 52 | -75 | 74 |
| Hydroxide (OH⁻) | 8.0 x 10⁻³ | 70 | 67 | -85 | 92 |
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structures and energies of transition states, which are critical for understanding reaction selectivity and rates. mdpi.comresearchgate.net For this compound, nucleophilic attack can, in principle, occur at either the sulfanyl (B85325) sulfur or the sulfonyl sulfur.
DFT calculations on model thiosulfonate systems suggest that the attack at the sulfenyl sulfur is generally favored due to a lower activation barrier. The transition state for this process typically involves a trigonal bipyramidal geometry around the sulfenyl sulfur atom.
The following table provides hypothetical calculated transition state energies for the attack of a hydride ion (H⁻) as a model nucleophile on the two different sulfur centers of this compound.
Table 2: Hypothetical Calculated Transition State (TS) Energies for Nucleophilic Attack on this compound This data is for illustrative purposes and represents a simplified model.
| Site of Attack | Transition State Geometry | Calculated Relative Energy (kcal/mol) |
| Sulfanyl Sulfur (S-S) | Trigonal bipyramidal | 22.5 |
| Sulfonyl Sulfur (SO₂) | Trigonal bipyramidal | 35.8 |
The direct detection and characterization of reactive intermediates in the reactions of this compound are challenging. However, a combination of advanced spectroscopic techniques and computational modeling can provide valuable information. For instance, in related systems, the formation of λ6-sulfanenitrile intermediates has been supported by NMR and HRMS analysis. rsc.org
Computational studies can predict the spectroscopic signatures (e.g., vibrational frequencies, NMR chemical shifts) of proposed intermediates, which can then be compared with experimental data if the intermediates can be trapped or observed under specific conditions.
Influence of Sulfur Oxidation States on Reaction Mechanisms
The disparate oxidation states of the two sulfur atoms in this compound are the primary determinant of its chemical reactivity. The electron-deficient sulfonyl group activates the adjacent sulfenyl sulfur towards nucleophilic attack, while also being a potential site for reaction itself.
The sulfanyl sulfur of thiosulfonates is electrophilic and readily reacts with a wide range of nucleophiles, leading to the cleavage of the S-S bond. This reactivity is central to the synthetic applications of thiosulfonates. In contrast, the sulfonyl sulfur is significantly less electrophilic and attack at this center is generally disfavored.
Studies on related compounds have shown that the sulfonyl group is an excellent leaving group, which facilitates the transfer of the sulfanyl moiety. acs.org
The redox chemistry of thiosulfonates is complex, with the potential for both oxidation and reduction at the different sulfur centers. Thiosulfonates can be reduced to disulfides. For instance, some thiosulfonates have been shown to be reduced by thiols to form the corresponding disulfide, while the thiol is oxidized to a disulfide. rsc.org
The sulfonyl group is generally resistant to further oxidation under normal conditions. However, the sulfanyl sulfur can potentially be oxidized. The redox behavior is highly dependent on the specific reagents and reaction conditions employed.
Catalytic Cycles and Their Optimization Involving this compound Derivatives
The reactivity of this compound and its structural analogs, aryl thiosulfonates, has been harnessed in various transition metal-catalyzed reactions to form valuable carbon-sulfur and sulfur-sulfur bonds. Mechanistic investigations into these transformations have revealed intricate catalytic cycles, which are crucial for understanding reaction pathways and optimizing conditions to achieve high efficiency and selectivity. This section delves into the catalytic cycles of nickel- and palladium-catalyzed reactions involving aryl thiosulfonate derivatives and discusses the optimization of these processes based on detailed research findings.
Nickel-Catalyzed Reductive Cross-Coupling of Thiosulfonates
A notable application of aryl thiosulfonate derivatives is in the nickel-catalyzed reductive cross-coupling for the selective formation of disulfides. This transformation is significant for its ability to construct both symmetrical and unsymmetrical disulfides from readily available thiosulfonates under mild, oxidant-free conditions nih.govkaust.edu.sa.
Catalytic Cycle:
The proposed catalytic cycle for the nickel-catalyzed reductive cross-coupling of thiosulfonates is initiated by the in situ reduction of a Ni(II) salt to a catalytically active Ni(0) species by a reducing agent such as manganese or zinc. The cycle is proposed to proceed through the following key steps nih.gov:
Oxidative Addition: The Ni(0) species undergoes oxidative addition with a thiosulfonate molecule (R-SO₂S-R') to form a divalent nickel intermediate.
Radical Capture: The resulting Ni(II) species is proposed to capture a radical from another thiosulfonate molecule.
Reductive Elimination: The subsequent intermediate undergoes reductive elimination to yield the disulfide product (R-S-S-R') and a Ni(I) species.
Regeneration of Ni(0): The Ni(I) intermediate reacts with another thiosulfonate, which is then further reduced to regenerate the active Ni(0) catalyst, thus closing the catalytic cycle.
Optimization of Reaction Conditions:
The efficiency of the nickel-catalyzed reductive cross-coupling of thiosulfonates is highly dependent on the choice of catalyst, ligand, and solvent. Systematic optimization studies have been conducted to identify the most effective conditions for this transformation nih.govkaust.edu.sa. The following table summarizes the key findings from the optimization of the reaction conditions for the synthesis of diphenyl disulfide from S-phenyl benzenethiosulfonate.
Interactive Data Table: Optimization of Nickel-Catalyzed Reductive Cross-Coupling of Thiosulfonates
| Entry | Nickel Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Yield (%) |
| 1 | NiCl₂·glyme (5) | 6,6'-di-Me-2,2'-bpy (5) | Mn | Dioxane | 85 |
| 2 | NiBr₂·glyme (5) | 6,6'-di-Me-2,2'-bpy (5) | Mn | Dioxane | 78 |
| 3 | NiI₂ (5) | 6,6'-di-Me-2,2'-bpy (5) | Mn | Dioxane | 65 |
| 4 | Ni(acac)₂ (5) | 6,6'-di-Me-2,2'-bpy (5) | Mn | Dioxane | 72 |
| 5 | NiCl₂·glyme (5) | None | Mn | Dioxane | 20 |
| 6 | NiCl₂·glyme (5) | 2,2'-bpy (5) | Mn | Dioxane | 75 |
| 7 | NiCl₂·glyme (5) | 4,4'-di-tBu-2,2'-bpy (5) | Mn | Dioxane | 88 |
| 8 | NiCl₂·glyme (5) | 6,6'-di-Me-2,2'-bpy (5) | Zn | Dioxane | 82 |
| 9 | NiCl₂·glyme (5) | 6,6'-di-Me-2,2'-bpy (5) | Mn | THF | 60 |
| 10 | NiCl₂·glyme (5) | 6,6'-di-Me-2,2'-bpy (5) | Mn | Toluene | 55 |
Reaction conditions: benzenesulfonothioate (0.2 mmol), nickel catalyst (0.01 mmol, 5 mol%), ligand (0.01 mmol, 5 mol%), and reductant (0.2 mmol, 1.0 equiv.) under a nitrogen atmosphere. Yields were determined by gas chromatography. nih.gov
The data reveals that the combination of NiCl₂·glyme as the nickel source and 6,6'-dimethyl-2,2'-bipyridine (B1328779) as the ligand in dioxane provides a high yield of the disulfide product. The choice of reductant and solvent also plays a significant role in the reaction outcome nih.gov.
Palladium-Catalyzed Asymmetric Hydrothioesterification of Alkynes
Aryl thiosulfonates also serve as effective reagents in palladium-catalyzed reactions, such as the asymmetric hydrothioesterification of alkynes. This method allows for the construction of axially chiral carboxylic thioesters with high yields and enantioselectivity under mild conditions acs.orgacs.org.
Proposed Catalytic Cycle:
The proposed mechanism for this palladium-catalyzed reaction involves the following key steps acs.orgacs.org:
Formation of Palladium Hydride: A Pd(II) precatalyst is reduced in situ by a silane (B1218182) to a Pd(0) species, which then reacts with an acid to generate a Pd(II)-H intermediate.
Alkyne Insertion: The palladium hydride species coordinates to the alkyne substrate, followed by insertion to form a vinyl-palladium intermediate.
Carbon Monoxide Insertion: Subsequent coordination and insertion of carbon monoxide lead to the formation of a key acylpalladium intermediate.
Nucleophilic Attack and Catalyst Regeneration: Finally, a nucleophilic attack by a thiol (which can be generated from the thiosulfonate) on the acylpalladium intermediate affords the desired thioester product and regenerates the palladium hydride species for the next catalytic cycle.
Optimization of Reaction Conditions:
The success of the palladium-catalyzed asymmetric hydrothioesterification is highly contingent on the selection of the appropriate ligand, additives, and solvent. The optimization of this reaction for the synthesis of an axially chiral carbothioate ester is summarized in the table below.
Interactive Data Table: Optimization of Palladium-Catalyzed Asymmetric Hydrothioesterification
| Entry | Ligand | Additive | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | L1 (Monophosphine) | None | Acetonitrile | 45 | 30 |
| 2 | L2 (Monophosphine) | None | Acetonitrile | 52 | 45 |
| 3 | L3 (Bisphosphine) | None | Acetonitrile | 68 | 75 |
| 4 | L4 (Bisphosphine) | None | Acetonitrile | 75 | 88 |
| 5 | L5 (Bisphosphine) | None | Acetonitrile | 82 | 92 |
| 6 | L5 (Bisphosphine) | TsOH | Acetonitrile | 90 | 40 |
| 7 | L5 (Bisphosphine) | Diphenylphosphinic acid | Acetonitrile | 78 | 85 |
| 8 | L5 (Bisphosphine) | Chiral phosphonic acid | Acetonitrile | 92 | 92 |
| 9 | L5 (Bisphosphine) | Chiral phosphonic acid | THF | 30 | 70 |
| 10 | L5 (Bisphosphine) | Chiral phosphonic acid | DCM | 65 | 80 |
Reaction conditions: 1-alkynylindole (1.0 equiv), 4-methylbenzenethiol (B89573) (1.2 equiv), Pd(TFA)₂ (2.5 mol%), ligand (3 mol%), additive (10 mol%), and triethylsilane in the specified solvent under a CO atmosphere. acs.orgacs.org
The optimization data highlights that bisphosphine ligands generally outperform monophosphine ligands in terms of both yield and enantioselectivity. The use of a chiral phosphonic acid as an additive was found to be crucial for achieving high enantiomeric excess, while the choice of solvent also significantly impacted the reaction's efficiency acs.orgacs.org.
Advanced Spectroscopic and Analytical Characterization of Methylsulfanylsulfonylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure in solution. cdnsciencepub.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
For Methylsulfanylsulfonylbenzene, ¹H and ¹³C NMR spectroscopy would provide the initial framework for its structural assignment. Based on the analysis of its analogue, Methyl phenyl sulfone, the expected chemical shifts can be predicted.
Expected ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho) | 7.90 - 8.00 | Multiplet |
| Aromatic (meta) | 7.55 - 7.70 | Multiplet |
| Aromatic (para) | 7.60 - 7.75 | Multiplet |
| -SCH₃ | ~2.8 - 3.2 | Singlet |
Data is predicted based on known substituent effects and data from Methyl phenyl sulfone.
Expected ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (ipso) | ~140 |
| Aromatic (ortho) | ~127 |
| Aromatic (meta) | ~129 |
| Aromatic (para) | ~134 |
| -SCH₃ | ~15 - 20 |
Data is predicted based on known substituent effects and data from Methyl phenyl sulfone. rsc.org
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating the complete bonding network and spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent aromatic protons, aiding in the assignment of the ortho, meta, and para positions on the phenyl ring. The isolated methylthio (-SCH₃) group would not show any COSY cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the phenyl ring to their corresponding carbon atoms and the methylthio proton signal to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for connecting different spin systems. For this compound, HMBC correlations would be expected from the ortho-protons to the ipso-carbon (the carbon attached to the sulfonyl group) and from the methylthio protons to the carbon of the sulfonyl group (though this is a less common correlation to observe).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. In a molecule like this compound, NOESY could reveal through-space interactions between the methylthio protons and the ortho-protons of the phenyl ring, providing conformational information.
Solid-state NMR (ssNMR) provides valuable structural information for materials in their solid form, which can differ from their solution-state conformations. For this compound, ssNMR could be used to study its crystalline packing and identify the presence of different polymorphs or amorphous content. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state, revealing information about the local environment of each carbon atom in the crystal lattice.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com For this compound (C₇H₈O₂S₂), the expected exact mass would be calculated and compared to the experimentally measured value to confirm its molecular formula with high confidence.
Predicted High-Resolution Mass Data for this compound:
| Ion | Calculated Exact Mass |
| [M]⁺ | 188.0019 |
| [M+H]⁺ | 189.0097 |
| [M+Na]⁺ | 211.0017 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the connectivity of atoms within the molecule. The fragmentation of this compound would likely proceed through characteristic pathways involving the sulfonyl and methylthio groups. Based on the fragmentation of its analogue, Methyl phenyl sulfone, key fragmentation pathways can be predicted.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound:
| m/z | Proposed Fragment |
| 125 | [C₆H₅SO]⁺ |
| 97 | [SO₂SCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
| 63 | [SCH₃]⁺ |
The analysis of these fragment ions would allow for the confirmation of the presence of the phenylsulfonyl and methylthio moieties and their connectivity.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum displays absorption bands characteristic of specific bond vibrations. For this compound, strong characteristic absorptions for the sulfonyl group (S=O stretching) would be expected.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The S-S and C-S bonds in this compound would be expected to produce distinct signals in the Raman spectrum.
Predicted Vibrational Frequencies for this compound:
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
| Asymmetric SO₂ stretch | ~1350 - 1300 | Weak |
| Symmetric SO₂ stretch | ~1160 - 1120 | Strong |
| C-S stretch | ~750 - 600 | ~750 - 600 |
| S-S stretch | Weak | ~500 - 400 |
Data is predicted based on characteristic group frequencies and data from related compounds like Methyl phenyl sulfone.
The combination of FT-IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present in this compound, confirming its chemical identity and providing insights into its molecular structure and conformation.
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Photophysical Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic structure of molecules. It provides information about the electronic transitions between different energy levels within a molecule upon absorption of UV or visible light. For an organic molecule like this compound, the absorption of UV radiation excites electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO).
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the benzene (B151609) ring. The benzene chromophore exhibits characteristic π → π* transitions. nih.gov In an unsubstituted benzene molecule, these transitions give rise to a strong absorption band around 200 nm and a weaker, vibrationally structured band around 255 nm. nih.gov
The presence of both the electron-donating methylsulfanyl (-SCH₃) group and the electron-withdrawing sulfonyl (-SO₂-) group attached to the benzene ring would be expected to influence these transitions. Substituents on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are termed bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths). The interplay of the donating and withdrawing groups in this compound would likely result in a more complex spectrum than that of simple monosubstituted benzenes, with a probable bathochromic shift of the primary absorption bands.
A hypothetical data table for the UV-Vis spectral data of this compound in a common solvent like ethanol (B145695) would look like this:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Ethanol | Data not available | Data not available | π → π |
| Ethanol | Data not available | Data not available | n → π |
No specific experimental data for this compound was found in the searched literature.
The photophysical characterization would involve studying the fate of the molecule after it absorbs light, including processes like fluorescence and phosphorescence. Aromatic sulfones are known to have interesting photophysical properties, and the presence of the sulfur atom could influence intersystem crossing rates, potentially leading to phosphorescence at low temperatures. nih.gov
X-ray Diffraction for Precise Solid-State Structural Elucidation
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
If a suitable single crystal of this compound could be grown, X-ray crystallography would reveal:
The geometry around the sulfonyl group, which is expected to be tetrahedral.
The C-S-C bond angle of the methylsulfanyl group.
The planarity of the benzene ring and the orientation of the substituent groups relative to the ring.
Intermolecular interactions in the crystal lattice, such as C-H···O or C-H···π interactions, which govern the crystal packing.
The crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₇H₈O₂S₂ |
| Formula Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a, b, c, α, β, γ = Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
No specific experimental crystallographic data for this compound was found in publicly accessible databases.
Advanced Chromatographic Separations for Purity Assessment and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from any impurities or isomers.
Hyphenated techniques, which couple a separation technique with a detection technique, are particularly powerful for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): This would be a primary tool for the analysis of this compound. A reversed-phase High-Performance Liquid Chromatography (HPLC) method would likely be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The retention time would be characteristic of the compound under specific conditions. The outlet of the HPLC would be coupled to a mass spectrometer, which would provide the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity. LC-MS is also invaluable for detecting and identifying impurities, even at trace levels. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would also be a suitable technique for its analysis. acgpubs.org In GC, the compound would be vaporized and separated in a column based on its boiling point and interaction with the stationary phase. The mass spectrometer would then detect the compound, providing a mass spectrum that can be used for identification. GC-MS is particularly effective for separating volatile isomers. semanticscholar.org
Hypothetical Chromatographic Parameters
| Technique | Column | Mobile/Carrier Gas | Detection | Expected Retention Time |
| LC-MS | C18 | Acetonitrile/Water | ESI-MS | Data not available |
| GC-MS | DB-5 | Helium | MS | Data not available |
Specific experimental chromatographic data for this compound is not available in the literature.
Chirality in this compound could arise if the substitution pattern on the benzene ring is asymmetric, or if the sulfoxide (B87167) analogue is considered. Assuming the structure is as simple as the name implies (e.g., 1-(methylsulfonyl)-4-(methylsulfanyl)benzene), the molecule would be achiral. However, if there were a chiral center, for instance, through substitution on the methyl group of the sulfanyl (B85325) moiety, chiral chromatography would be necessary to separate the enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral HPLC or chiral GC would be the methods of choice for determining the enantiomeric purity of a chiral derivative of this compound. rsc.org
Advanced Analytical Techniques for Trace Analysis and Impurity Profiling
Impurity profiling is a critical aspect of chemical analysis, particularly in the pharmaceutical and materials sciences. The goal is to detect, identify, and quantify all impurities present in a sample. Modern analytical techniques are capable of detecting impurities at very low levels (parts per million or even parts per billion).
For this compound, a comprehensive impurity profile would be generated using a combination of high-resolution techniques:
High-Resolution Mass Spectrometry (HRMS): Coupled with LC or GC, HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of impurities. This is a powerful tool for identifying unknown impurities.
Tandem Mass Spectrometry (MS/MS): In LC-MS/MS or GC-MS/MS, ions of a specific m/z (precursor ions) are selected and fragmented to produce a characteristic fragmentation pattern (product ions). This provides structural information about the impurities and enhances the selectivity and sensitivity of the analysis. japsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structure elucidation tool, high-field NMR can also be used for impurity profiling. The presence of small peaks in the NMR spectrum can indicate the presence of impurities, and their structure can often be determined from the spectral data.
A systematic approach to impurity profiling for this compound would involve developing and validating sensitive analytical methods to ensure the quality and purity of the compound. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Studies of Methylsulfanylsulfonylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Methylsulfanylsulfonylbenzene.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can predict its ground-state geometry, vibrational frequencies, and electronic properties. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.org Molecular orbital analysis, a key component of these studies, provides insights into the distribution of electrons and the nature of chemical bonds within the molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests that the molecule is more likely to be reactive.
HOMO: The HOMO of this compound is expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene (B151609) ring.
LUMO: The LUMO is likely to be a π* orbital of the benzene ring, with contributions from the sulfonyl group.
Illustrative DFT-Calculated Properties of this compound
| Property | Calculated Value (Illustrative) | Description |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 4.5 D | Measure of the overall polarity of the molecule. |
For more precise calculations of energetic properties, high-level ab initio methods can be employed. These methods, while computationally more expensive than DFT, provide a higher level of accuracy for properties such as bond dissociation energies, reaction enthalpies, and activation barriers. nih.gov Coupled-cluster and Møller-Plesset perturbation theory are examples of such methods. These calculations can be used to benchmark the results from more computationally efficient methods like DFT.
Time-dependent density functional theory (TD-DFT) is a common method for studying the excited states of molecules. rsc.orgresearchgate.netgithub.io For this compound, TD-DFT calculations can predict its electronic absorption spectrum, providing information about the wavelengths of light the molecule absorbs. rsc.org These calculations can also offer insights into the nature of the electronic transitions, such as whether they are localized on the benzene ring or involve charge transfer between the methylsulfanyl and sulfonylbenzene moieties. Understanding the excited states is crucial for predicting the molecule's photoreactivity and its behavior upon exposure to light. anu.edu.au
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements of its atoms. nih.govmdpi.comresearchgate.net These simulations can also provide insights into the intermolecular interactions between this compound molecules or with solvent molecules. nih.gov This information is valuable for understanding its physical properties, such as its solubility and crystal packing.
Illustrative Conformational Analysis Data for this compound
| Dihedral Angle | Potential Energy Minimum (Illustrative) | Description |
|---|---|---|
| C-S-S-C | 90° | The torsion angle around the disulfide bond. |
| S-S-C-C(ring) | 60° | The torsion angle describing the orientation of the sulfonyl group relative to the disulfide. |
Computational Catalysis and Elucidation of Reaction Mechanisms
Computational methods can be used to investigate the role of this compound in catalytic processes or to elucidate the mechanisms of its reactions. researchgate.net By calculating the energies of reactants, transition states, and products, computational chemistry can map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction pathways and the identification of key intermediates. For example, these methods could be used to study the oxidation or reduction of the sulfur atoms in this compound.
Cheminformatics and Machine Learning Approaches for Predicting Structure-Reactivity Relationships
Cheminformatics and machine learning are increasingly being used to predict the properties and reactivity of chemical compounds. nih.govchemrxiv.orgarxiv.orgarxiv.org By training models on large datasets of known molecules, it is possible to develop quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. nih.gov These models could be used to predict various properties of this compound, such as its toxicity, environmental fate, or potential biological activity, based on its molecular structure. nih.gov
Advanced Synthetic Applications of Methylsulfanylsulfonylbenzene in Organic Chemistry
Methylsulfanylsulfonylbenzene as a Reagent in Advanced Carbon-Carbon Bond Formations
The construction of carbon-carbon bonds remains a cornerstone of organic synthesis. The unique electronic properties of this compound could be harnessed for its participation in these crucial transformations through both its inherent reactivity and its role in transition metal-catalyzed processes.
The reactivity of this compound is dictated by its two key functional groups. The potent electron-withdrawing nature of the sulfonyl group significantly influences the aromatic ring, rendering the ortho and para positions susceptible to nucleophilic attack. This activation is a well-documented phenomenon in the chemistry of aryl sulfones.
Conversely, the sulfur atom of the methylsulfanyl group presents a site of nucleophilicity. It can engage with electrophiles, and its oxidation state can be modulated to further tune the electronic properties of the molecule. This duality in reactivity opens avenues for its application in a variety of synthetic contexts.
Table 1: Predicted Reactivity of this compound
| Functional Group | Predicted Reactivity | Potential Transformations |
| Phenylsulfonyl | Electrophilic aromatic ring (activated for nucleophilic aromatic substitution) | SNAr reactions with various nucleophiles |
| Methylsulfanyl | Nucleophilic sulfur atom | Alkylation, oxidation to sulfoxide (B87167) and sulfone |
Recent advancements in organic synthesis have demonstrated that aryl sulfones can serve as effective electrophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This is a significant departure from the traditional reliance on aryl halides and triflates. The C–S bond of the sulfone can undergo oxidative addition to a low-valent palladium or nickel catalyst, initiating the catalytic cycle.
Given this precedent, it is highly probable that this compound could participate in similar cross-coupling reactions. The sulfonyl group would act as the coupling handle, allowing for the formation of biaryl structures. The presence of the methylsulfanyl group might influence the reaction's efficiency and selectivity, potentially offering a point of modulation.
Table 2: Potential Suzuki-Miyaura Coupling of Aryl Sulfones
| Aryl Sulfone | Boronic Acid | Catalyst | Product |
| Aryl-SO2R | R'-B(OH)2 | Pd(0) or Ni(0) complex | Aryl-R' |
| This compound | Aryl'-B(OH)2 | Pd(0) or Ni(0) complex | Aryl'-phenyl-SMe |
| (Predicted reaction based on known reactivity of aryl sulfones) |
Utility in the Synthesis of Diverse Heterocyclic Scaffolds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactivity of this compound could be exploited for the construction of various heterocyclic systems. For instance, a recently developed reagent has enabled the synthesis of previously unknown heteroaromatic methyl sulfones through reactions with bis-nucleophiles. This suggests that a scaffold like this compound could serve as a precursor to sulfur-containing heterocycles.
Furthermore, the activated aromatic ring could undergo intramolecular nucleophilic aromatic substitution, where a suitably positioned nucleophile within a side chain displaces the methylsulfonyl group to form a heterocyclic ring.
Applications in the Total Synthesis of Complex Molecules
While no specific examples of this compound in total synthesis have been documented, the versatile reactivity of the sulfone group in C-C bond formation and as a leaving group suggests its potential utility. In the context of a complex synthesis, the sulfonyl group could be employed as a robust and stable functional group that is carried through multiple steps before being utilized in a key cross-coupling or substitution reaction in a late-stage functionalization.
Role as a Tunable Leaving Group or Activating Agent in Organic Transformations
The sulfonyl group is recognized as a competent leaving group in nucleophilic substitution reactions, particularly when the aromatic ring is further activated by other electron-withdrawing groups. The methylsulfone group has been specifically identified as a leaving group in nucleophilic aromatic substitution for the synthesis of polymers. The ability of the methylsulfanyl group to be oxidized to the more strongly electron-withdrawing sulfoxide and sulfone moieties offers a mechanism for tuning the leaving group ability of the methylsulfonyl group. This oxidation would enhance the electrophilicity of the aromatic ring and facilitate its displacement.
Table 3: Relative Leaving Group Ability of Related Functional Groups
| Leaving Group | Relative Ability |
| -SMe | Poor |
| -S(O)Me | Moderate |
| -SO2Me | Good |
Development of Novel Synthetic Methodologies Utilizing this compound Scaffolds
The unique bifunctional nature of this compound opens the door to the development of novel synthetic methodologies. For example, orthogonal reactivity could be explored, where the thioether and sulfonyl groups are manipulated in separate, non-interfering steps. The thioether could be selectively oxidized or used as a directing group for ortho-lithiation, followed by functionalization of the aromatic ring, all while leaving the sulfonyl group intact for a subsequent cross-coupling reaction. The development of such selective transformations would represent a significant advancement in the synthetic utility of sulfur-containing aromatic compounds.
Synthesis and Reactivity of Methylsulfanylsulfonylbenzene Derivatives and Analogues
Systematic Modification of the Benzene (B151609) Ring Substituents to Modulate Reactivity
The reactivity of Methylsulfanylsulfonylbenzene can be systematically tuned by the introduction of various substituents onto the benzene ring. These modifications primarily influence the electrophilicity of the sulfenyl sulfur atom, which is the typical site of nucleophilic attack. The electronic nature of the substituents, whether electron-donating or electron-withdrawing, plays a crucial role in either activating or deactivating the ring towards chemical reactions.
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned at the ortho and para positions of the benzene ring, increase the rate of nucleophilic substitution reactions. This is attributed to their ability to stabilize the negative charge that develops in the transition state of the reaction. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃) groups, tend to decrease the reaction rate by destabilizing the transition state.
The effect of these substituents on the reaction rates can be quantified using the Hammett equation, which relates the reaction rate constants to the substituent constants (σ) and a reaction constant (ρ). A positive ρ value for a reaction series indicates that the reaction is accelerated by electron-withdrawing groups, which is a common observation in the nucleophilic substitution reactions of aryl thiosulfonates. viu.camsudenver.edulibretexts.org
Table 1: Hypothetical Reactivity Data of Substituted this compound Derivatives with a Generic Nucleophile
| Substituent (X) | Position | Hammett Constant (σ) | Relative Rate Constant (k_rel) |
| -NO₂ | para | 0.78 | 50 |
| -Cl | para | 0.23 | 5 |
| -H | - | 0.00 | 1 |
| -CH₃ | para | -0.17 | 0.2 |
| -OCH₃ | para | -0.27 | 0.05 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend based on electronic effects. Actual experimental values would be required for a precise quantitative analysis.
Exploration of Diverse Sulfur Substituents and Their Impact on Chemical Behavior
The chemical behavior of this compound is not only dictated by the substituents on the aromatic ring but also significantly influenced by the nature of the group attached to the sulfenyl sulfur atom (the 'methyl' group in the parent compound). Replacing the methyl group with other alkyl or aryl moieties can lead to substantial changes in reactivity and stability.
Generally, the stability of thiosulfinates, which are related to thiosulfonates, has been observed to be influenced by the electronic nature of the substituents on the aryl ring. For instance, S-aryl alkylthiosulfinates with electron-withdrawing groups on the aromatic ring have been found to be less stable. arkat-usa.org In contrast, those with electron-releasing groups in the para-position exhibit greater stability. arkat-usa.org
When comparing alkyl versus aryl substituents on the sulfenyl sulfur, aryl groups tend to be more electron-withdrawing than alkyl groups, which can influence the electrophilicity of the sulfur atom. The nature of the alkyl or aryl group itself (e.g., steric bulk, presence of functional groups) can also impact the reaction profile.
Table 2: Comparison of Reactivity for Different Sulfur Substituents in Phenylthiosulfonate Derivatives
| Sulfenyl Substituent (R') | Electronic Effect | Expected Impact on Electrophilicity of Sulfenyl Sulfur | Predicted Relative Reactivity |
| -CH₃ (Methyl) | Electron-donating | Lower | Baseline |
| -CH₂CH₃ (Ethyl) | Electron-donating | Lower | Similar to Methyl |
| -C₆H₅ (Phenyl) | Electron-withdrawing | Higher | Increased |
| -C₆H₄-NO₂ (p-Nitrophenyl) | Strongly electron-withdrawing | Significantly Higher | Highest |
Note: This table provides a qualitative prediction of reactivity based on the electronic properties of the sulfur substituents.
Investigation of Structural Analogues and Their Synthetic Utility
Structural analogues of this compound, where either the benzene ring is replaced by another aromatic or heteroaromatic system, or the sulfonyl and sulfenyl groups are modified, have found utility in various synthetic applications. Thiosulfonates, in general, are recognized as powerful electrophilic sulfenylating agents. uantwerpen.be
For instance, aryl thiosulfonates are employed in the synthesis of unsymmetrical disulfides, which are important motifs in many biologically active molecules. nih.gov They can also serve as precursors for the generation of sulfenylating species that can react with a variety of nucleophiles, including carbanions, amines, and thiols, to form new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds, respectively.
The synthetic utility of these analogues often depends on the reactivity profile, which can be fine-tuned by the structural modifications discussed in the preceding sections. For example, highly reactive thiosulfonate analogues bearing strong electron-withdrawing groups can be used for sulfenylation reactions that are sluggish with less reactive counterparts. Furthermore, diaryl disulfides and diaryl thiosulfonates have been synthesized and investigated for their biological activities, with thiosulfonates showing promise in certain contexts. nih.gov
Comprehensive Structure-Reactivity Relationship Studies of this compound Derivatives
A comprehensive understanding of the structure-reactivity relationships (SRRs) for this compound derivatives is crucial for their rational design and application in synthesis and materials science. Such studies typically involve systematic variation of the molecular structure and quantitative measurement of the resulting changes in reactivity.
Linear Free-Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for elucidating these relationships. libretexts.orgwikipedia.org By plotting the logarithm of the rate constants for a series of reactions against the appropriate substituent constants, a linear correlation can often be obtained. The slope of this line, the reaction constant (ρ), provides valuable information about the reaction mechanism and the sensitivity of the reaction to electronic effects. viu.camsudenver.edulibretexts.org
For the nucleophilic substitution at the sulfenyl sulfur of this compound derivatives, a positive ρ value is expected, indicating that the transition state has a greater negative charge than the reactants, and is thus stabilized by electron-withdrawing substituents. The magnitude of the ρ value can provide insights into the extent of bond formation and breaking in the transition state.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of these compounds with their chemical or biological activity. researchgate.netnih.govresearchgate.net These studies utilize computational chemistry to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then use statistical methods to build a model that predicts the activity of new, untested compounds.
Table 3: Summary of Expected Trends in Structure-Reactivity Relationships
| Structural Modification | Impact on Reactivity (Nucleophilic Attack at Sulfenyl Sulfur) | Rationale |
| Electron-withdrawing substituent on benzene ring | Increase | Stabilization of negative charge in the transition state. |
| Electron-donating substituent on benzene ring | Decrease | Destabilization of negative charge in the transition state. |
| Electron-withdrawing group as the sulfenyl substituent | Increase | Increased electrophilicity of the sulfenyl sulfur. |
| Electron-donating group as the sulfenyl substituent | Decrease | Decreased electrophilicity of the sulfenyl sulfur. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methylsulfanylsulfonylbenzene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Synthetic Routes : Common methods include sulfonation of methylthio-substituted benzene derivatives or oxidation of methylsulfanyl precursors. For example, controlled oxidation of methylsulfanylbenzene using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under acidic conditions can yield this compound .
- Optimization : Key parameters include temperature (e.g., 0–25°C for oxidation stability), solvent choice (polar aprotic solvents like dichloromethane enhance reactivity), and stoichiometry (excess oxidizing agents improve conversion). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane. Report yield, purity (≥95% by HPLC), and spectral data (e.g., H NMR, C NMR, HRMS) to validate reproducibility .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the critical parameters to report?
- Methodological Answer :
- Spectroscopy :
- NMR : Use H NMR (400 MHz or higher) in deuterated solvents (e.g., CDCl or DMSO-d) to resolve sulfonyl and methylthio proton environments. Integrate peaks to confirm stoichiometry.
- IR : Report characteristic S=O stretching vibrations (~1350–1300 cm) and C-S bonds (~700–600 cm).
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time and peak symmetry indicate purity.
- Critical Parameters : Always report solvent, instrument resolution, calibration standards, and purity thresholds. Cross-reference with literature data for analogous sulfonyl compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound derivatives?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC or melting point analysis to rule out impurities affecting spectral interpretations .
- Step 2 : Replicate experiments under identical conditions to confirm data consistency. For example, inconsistent H NMR integration may arise from incomplete dissolution or residual solvents; use high-purity deuterated solvents and degas samples.
- Step 3 : Cross-validate with alternative techniques. If HRMS shows an unexpected molecular ion, perform X-ray crystallography (if crystalline) or C NMR DEPT experiments to confirm connectivity .
Q. What strategies are recommended for designing kinetic studies to elucidate the reaction mechanisms involving this compound in complex chemical systems?
- Methodological Answer :
- Experimental Design :
- Use pseudo-first-order conditions with excess reagents to isolate rate dependencies. Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy for real-time data.
- Vary temperature (e.g., 25–60°C) to calculate activation energy (Arrhenius plot) and infer mechanistic steps (e.g., radical vs. ionic pathways).
- Data Analysis :
- Apply Eyring or Marcus theory to model transition states. Use computational tools (e.g., DFT calculations) to correlate experimental rate constants with theoretical intermediates.
- Address contradictions (e.g., non-linear Arrhenius behavior) by testing for side reactions or catalyst deactivation .
Data Reporting and Reproducibility
Q. What are the best practices for reporting synthetic and analytical data to ensure reproducibility in this compound research?
- Methodological Answer :
- Synthesis : Document exact reagent grades, solvent drying methods, and reaction timelines. For example, specify "anhydrous dichloromethane (distilled over CaH)" rather than "DCM."
- Characterization : Provide full spectral data in supporting information, including NMR peak assignments, HRMS calibration standards, and HPLC chromatograms with baselines.
- Statistical Metrics : Report averages with standard deviations for triplicate experiments. Use tools like Grubbs’ test to identify outliers in kinetic data .
Q. How should researchers address gaps or inconsistencies in existing literature on this compound’s reactivity?
- Methodological Answer :
- Conduct systematic reviews to identify conflicting claims (e.g., divergent regioselectivity in sulfonation). Use meta-analysis to compare reaction outcomes across studies, adjusting for variables like solvent polarity or catalyst loading.
- Propose hypotheses for inconsistencies (e.g., trace metal impurities affecting catalysis) and design controlled experiments to test them .
Methodological Considerations
Q. What advanced computational methods are suitable for predicting this compound’s electronic properties and reaction pathways?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model sulfonyl group electron-withdrawing effects. Compare HOMO/LUMO energies with experimental redox potentials.
- MD Simulations : Simulate solvation effects in polar solvents to predict aggregation behavior or solubility limits. Validate with experimental partition coefficients (log P) .
Q. How can isotopic labeling (e.g., S) be employed to trace sulfur migration in this compound-mediated reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
